molecular formula C7H18N2 B13767963 tert-Butyl trimethylhydrazine CAS No. 60678-73-1

tert-Butyl trimethylhydrazine

Cat. No.: B13767963
CAS No.: 60678-73-1
M. Wt: 130.23 g/mol
InChI Key: ZXDALXOGBYDGKZ-UHFFFAOYSA-N
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Description

tert-Butyl trimethylhydrazine: is an organic compound with the molecular formula C7H18N2 . It is a derivative of hydrazine, where the hydrogen atoms are replaced by tert-butyl and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with trimethylchlorosilane under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: tert-Butyl trimethylhydrazine is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydrazine derivatives in biological systems and their interactions with biomolecules .

Medicine: Research is ongoing to determine its efficacy and safety as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl trimethylhydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological research, or medicinal applications .

Comparison with Similar Compounds

    tert-Butyl hydrazine: A related compound with similar reactivity but different substituents.

    Trimethylhydrazine: Another hydrazine derivative with distinct chemical properties.

    tert-Butylamine: A compound with a tert-butyl group but different functional groups.

Uniqueness: tert-Butyl trimethylhydrazine is unique due to its combination of tert-butyl and trimethyl groups, which confer specific reactivity and stability. This makes it distinct from other hydrazine derivatives and valuable for specialized applications in research and industry .

Properties

CAS No.

60678-73-1

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

1-tert-butyl-1,2,2-trimethylhydrazine

InChI

InChI=1S/C7H18N2/c1-7(2,3)9(6)8(4)5/h1-6H3

InChI Key

ZXDALXOGBYDGKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)N(C)C

Origin of Product

United States

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